4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide
Overview
Description
4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an allyl group, a chloro-substituted dimethoxyphenyl ring, and a piperazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dimethoxyphenyl ring: The dimethoxyphenyl ring can be introduced through a nucleophilic aromatic substitution reaction using a suitable chloro-substituted dimethoxybenzene derivative.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxide or aldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-allyl-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazinecarboxamide: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-prop-2-enylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-4-5-19-6-8-20(9-7-19)16(21)18-13-10-12(17)14(22-2)11-15(13)23-3/h4,10-11H,1,5-9H2,2-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMBTWJMXZOBSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)CC=C)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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